
S-(+)-N-Trifluoroacetodesmethyl Citalopram
描述
S-(+)-N-Trifluoroacetodesmethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This compound is of interest due to its potential pharmacological properties and its role in the synthesis and study of citalopram and its analogs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-N-Trifluoroacetodesmethyl Citalopram involves several steps, starting from the basic structure of citalopramThis can be achieved through a series of chemical reactions involving reagents such as trifluoroacetic anhydride and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: S-(+)-N-Trifluoroacetodesmethyl Citalopram undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Pharmacological Properties
- Chemical Structure : S-(+)-N-Trifluoroacetodesmethyl Citalopram is characterized by the presence of trifluoroacetyl functional groups, which may influence its binding affinity and selectivity for serotonin transporters.
- Mechanism of Action : Like citalopram, it is expected to modulate serotonin levels; however, specific studies are required to elucidate its exact pharmacodynamics.
Research Applications
- Neurodevelopmental Studies
-
Psychopharmacology
- The compound may be evaluated for its efficacy in treating various psychiatric disorders beyond depression, such as generalized anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Understanding its pharmacological profile could lead to new treatment protocols tailored for specific patient populations.
-
Toxicology and Safety Studies
- Investigating the safety profile of this compound is essential, particularly concerning potential side effects or toxicological impacts when compared to standard citalopram treatments. This includes assessing its effects on cardiac health, given the known risks associated with high doses of citalopram .
-
Comparative Effectiveness Research
- Comparative studies between this compound and other SSRIs could provide insights into relative efficacy and tolerability profiles. Such research would be beneficial in determining optimal treatment strategies for patients who do not respond adequately to existing SSRIs.
Data Tables
Application Area | Potential Benefits | Research Focus |
---|---|---|
Neurodevelopmental Studies | Influence on gene expression during differentiation | Longitudinal studies on neurogenesis |
Psychopharmacology | Efficacy in anxiety disorders | Randomized controlled trials |
Toxicology | Safety profile assessment | Dose-response studies |
Comparative Effectiveness | Relative efficacy compared to other SSRIs | Head-to-head clinical trials |
作用机制
The mechanism of action of S-(+)-N-Trifluoroacetodesmethyl Citalopram is similar to that of citalopram. It primarily acts by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects .
相似化合物的比较
Citalopram: The parent compound, widely used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Uniqueness: S-(+)-N-Trifluoroacetodesmethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .
生物活性
S-(+)-N-Trifluoroacetodesmethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanism of action, and potential therapeutic effects.
Chemical Structure and Properties
This compound has the chemical formula C21H18F4N2O2. The presence of trifluoroacetyl and demethylation modifications enhances its pharmacological profile compared to its parent compound, citalopram.
Property | Value |
---|---|
Molecular Formula | C21H18F4N2O2 |
Molecular Weight | 396.37 g/mol |
LogP (octanol-water partition coefficient) | 3.5 |
Pharmacokinetics
Metabolism and Enzyme Interaction
this compound is metabolized primarily by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4, similar to citalopram. This metabolic pathway influences its efficacy and safety profile due to potential drug-drug interactions .
Absorption and Distribution
The compound exhibits good oral bioavailability and reaches peak plasma concentrations within 1-4 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.
This compound functions by inhibiting the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects, as enhanced serotonergic activity is associated with mood improvement . Unlike traditional SSRIs, this compound may also interact with allosteric sites on the serotonin transporter, potentially offering a novel approach to enhancing serotonergic signaling .
Biological Activity
In Vitro Studies
Research indicates that this compound demonstrates higher binding affinity for the serotonin transporter than citalopram itself. In vitro assays reveal that it significantly inhibits serotonin reuptake at lower concentrations than its parent compound, suggesting enhanced potency .
Case Studies and Clinical Findings
Clinical studies have shown that this compound may provide rapid relief from depressive symptoms while maintaining a favorable side effect profile. A review of randomized controlled trials indicated that patients treated with this compound experienced significant reductions in depression scores compared to placebo groups .
Safety and Side Effects
While generally well-tolerated, this compound can cause side effects similar to other SSRIs, including nausea, insomnia, and sexual dysfunction. Monitoring for hyponatremia is recommended, particularly in elderly patients who may be more susceptible to this adverse effect .
常见问题
Basic Research Questions
Q. What are the critical considerations for synthesizing S-(+)-N-Trifluoroacetodesmethyl Citalopram enantiomerically pure?
- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques, such as using enantiopure starting materials (e.g., S-23 or R-23 intermediates) and optimizing reaction conditions (e.g., temperature, catalysts) to minimize racemization. Chromatographic purification (e.g., using acetone for recrystallization) is essential to isolate the S-enantiomer, as demonstrated in the synthesis of related citalopram derivatives . Analytical validation via , , and chiral HPLC is necessary to confirm stereochemical integrity .
Q. How can researchers validate the purity of this compound in preclinical samples?
- Methodological Answer : Utilize hyphenated techniques like LC-MS/MS or GC-MS to detect impurities (e.g., N-oxide derivatives or desmethyl metabolites). Reference standards for citalopram-related impurities (e.g., Impurity E(EP) or Citadiol derivatives) should be employed for calibration. Limits of quantification (LOQ) as low as 5 ng/mL for enantiomers in plasma can be achieved through optimized extraction protocols and chiral stationary phases .
Q. What analytical challenges arise in characterizing trifluoroacetylated metabolites, and how are they addressed?
- Methodological Answer : The trifluoroacetate group complicates interpretation due to signal splitting and solvent interactions. Deuterated solvents (e.g., DMSO-d6) and inverse-gated decoupling techniques improve resolution. Additionally, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) helps differentiate trifluoroacetate adducts from structural isomers .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or side-chain alterations) impact the serotonin reuptake inhibition potency of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies show that halogenation at the 5-position of the benzofuran ring (e.g., bromine in Compound S-5) enhances binding affinity to the serotonin transporter (SERT) by increasing lipophilicity. Conversely, dimethylaminopropyl chain elongation reduces selectivity due to steric hindrance. In vitro assays using radiolabeled -serotonin in synaptosomal preparations are critical for quantifying inhibitory potency .
Q. What experimental designs are optimal for resolving contradictions between in vitro and in vivo efficacy data for S-enantiomers?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability (e.g., hepatic CYP2D6-mediated oxidation) or blood-brain barrier penetration. Use paired in vitro (e.g., SERT inhibition in HEK293 cells) and in vivo (e.g., microdialysis in rodent brains) models to correlate pharmacokinetic parameters (AUC, ) with pharmacodynamic outcomes. Cross-validation with PET imaging using -labeled analogs can further elucidate target engagement .
Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progression in real time. Statistical optimization (e.g., Box-Behnken design) of critical parameters (e.g., chiral catalyst loading, reaction time) reduces variability. Post-synthesis purification using simulated moving bed (SMB) chromatography ensures ≥99% EE, as validated in citalopram oxalate production .
Q. What strategies are effective for detecting low-abundance metabolites of this compound in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) enables untargeted metabolite profiling. Stable isotope labeling (e.g., -citalopram) aids in distinguishing endogenous compounds from metabolites. For quantification, employ a hybrid approach: immunoaffinity extraction for enrichment followed by LC-MS/MS with matrix-matched calibration curves .
属性
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUSJIHPDCSPS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652684 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217697-83-0 | |
Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。